

MSK-195: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **MSK-195**, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document consolidates key molecular data, experimental protocols, and signaling pathway information relevant to the study and application of this compound in research and drug development.

Core Molecular Data

MSK-195 is characterized by the following molecular properties:

Property	Value
Molecular Formula	C28H40N2O5
Molecular Weight	484.63 g/mol
Exact Mass	484.293723 Da

Experimental Protocols

The investigation of **MSK-195**'s activity as a TRPV1 agonist involves several key experimental methodologies. The following protocols are fundamental for characterizing its effects.

In Vitro Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is employed to directly measure the ion channel activity of TRPV1 in response to **MSK-195**.

Objective: To characterize the electrophysiological response of TRPV1 channels to **MSK-195** application.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 channels are cultured under standard conditions.
- · Cell Preparation: Cells are plated on glass coverslips for recording.
- Recording: Whole-cell patch-clamp recordings are performed. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
- Compound Application: **MSK-195** is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular solution to the desired final concentrations. The solution is applied to the patched cell via a perfusion system.
- Data Acquisition: Membrane currents are recorded in response to voltage steps before and after the application of **MSK-195**. The potency (EC₅₀) and efficacy of **MSK-195** are determined from the dose-response curves.

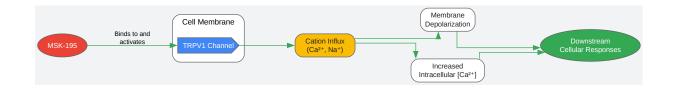
In Vitro Functional Assay: Calcium Imaging

Calcium imaging is a widely used method to assess the activation of TRPV1 channels, which are permeable to Ca^{2+} ions.

Objective: To measure the increase in intracellular calcium concentration in response to **MSK-195**-mediated TRPV1 activation.

Methodology:

 Cell Culture and Loading: Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) are cultured on glass-bottom dishes. The cells are then loaded with a

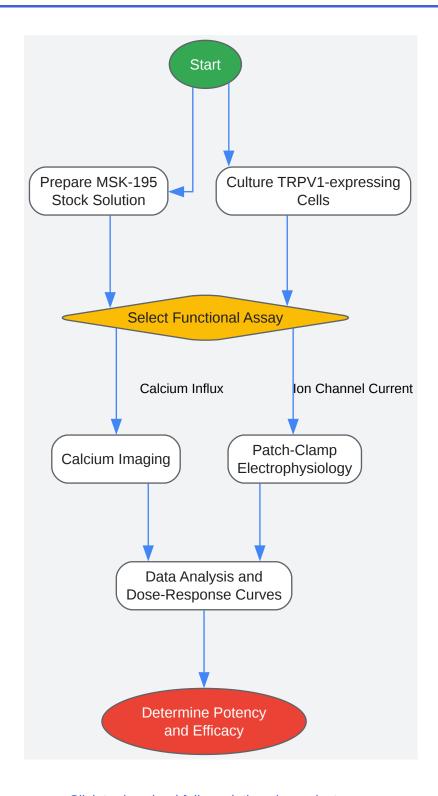


calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.

- Imaging: The cells are imaged using a fluorescence microscope equipped with a camera and appropriate filter sets.
- Compound Application: A baseline fluorescence is recorded, after which MSK-195 at various concentrations is added to the imaging buffer.
- Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time. The results are used to determine the concentration-response relationship for MSK-195.

Signaling Pathway

MSK-195, as a TRPV1 agonist, activates a well-defined signaling cascade upon binding to the receptor. The activation of the TRPV1 channel, a non-selective cation channel, leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the cell membrane and increases the intracellular Ca²⁺ concentration, triggering downstream cellular responses.


Click to download full resolution via product page

MSK-195 activates the TRPV1 channel, leading to cation influx and subsequent cellular responses.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of **MSK-195**'s activity on the TRPV1 channel.

Click to download full resolution via product page

A generalized workflow for the in vitro characterization of MSK-195.

• To cite this document: BenchChem. [MSK-195: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1677548#msk-195-molecular-formula-and-exact-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com